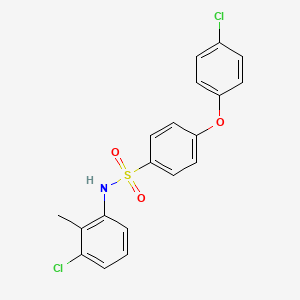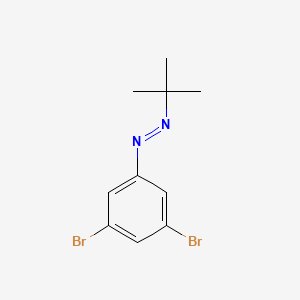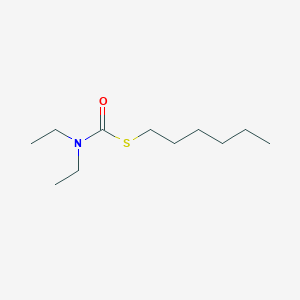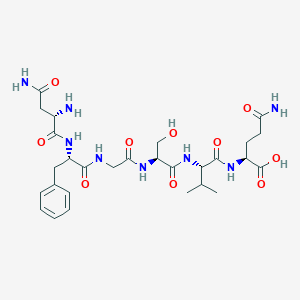![molecular formula C21H13NO2 B14215709 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-98-6](/img/structure/B14215709.png)
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Another method involves the reaction of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This one-pot synthesis is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptosis pathway by activating caspase 9 and the Bax/Bcl-2 pathway . This leads to cell death and inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A precursor in the synthesis of benzoindole derivatives.
Mitomycin C: An antitumor agent with a similar quinone structure.
Uniqueness
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to induce ROS and activate apoptosis pathways makes it a promising candidate for further research in cancer therapy.
Eigenschaften
CAS-Nummer |
830924-98-6 |
|---|---|
Molekularformel |
C21H13NO2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-methyl-2-(2-phenylethynyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-10,13H,1H3 |
InChI-Schlüssel |
IBXCRHSOBQIBMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
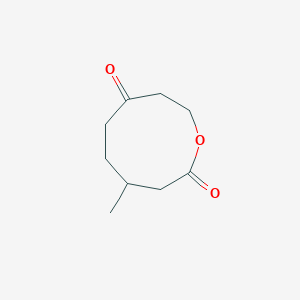
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
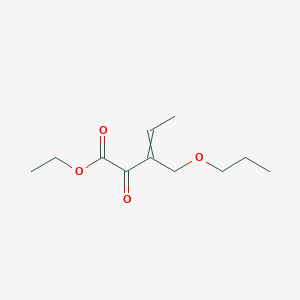
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
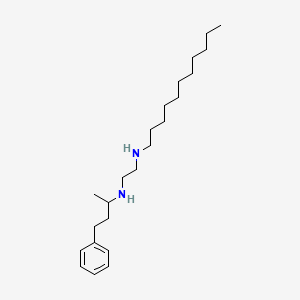
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
